2-Bromo-4,6-difluoroaniline hydrobromide (CAS 101471-20-9) is a highly functionalized, bench-stable anilinium salt widely utilized as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced fluorinated materials [1]. By locking the reactive 2-bromo-4,6-difluoroaniline core into a hydrobromide salt, this form ensures extended shelf-life and precise stoichiometric control during complex synthetic sequences . It is particularly valued in industrial deamination pathways to produce 1-bromo-3,5-difluorobenzene and in cross-coupling reactions where the amine group directs regioselectivity. For procurement teams, sourcing the hydrobromide salt mitigates the handling challenges associated with low-melting halogenated aniline free bases while streamlining downstream diazotization workflows [2].
Substituting 2-bromo-4,6-difluoroaniline hydrobromide with its free base counterpart (CAS 444-14-4) introduces severe processability and stability risks. The free base possesses a low melting point of 40–42 °C, causing it to transition between a solid and an oil depending on ambient warehouse conditions, which complicates bulk weighing, transfer, and automated dosing . Furthermore, free halogenated anilines are susceptible to rapid oxidative degradation and discoloration upon exposure to air and light, leading to variable purity profiles that compromise yield in sensitive catalytic couplings . In contrast, the hydrobromide salt remains a free-flowing, crystalline solid that resists ambient oxidation and provides the exact acidic equivalents required for immediate downstream diazotization, eliminating the need for hazardous in-situ acidification steps .
The physical state of a chemical building block dictates its manufacturability. 2-Bromo-4,6-difluoroaniline free base exhibits a melting point of 40–42 °C, making it highly susceptible to melting and clumping during standard transport and storage, often requiring specialized temperature-controlled logistics . In contrast, the hydrobromide salt form is a stable, high-melting crystalline solid that remains free-flowing under standard ambient conditions . This phase stability eliminates the need to melt the material prior to reactor charging, reducing cycle times and minimizing the risk of thermal degradation during handling.
| Evidence Dimension | Physical State and Melting Point |
| Target Compound Data | Stable crystalline solid at ambient temperatures |
| Comparator Or Baseline | Free base (CAS 444-14-4) with a low melting point of 40–42 °C |
| Quantified Difference | Eliminates phase-transition risks during ambient storage and transport |
| Conditions | Standard industrial storage and reactor charging conditions |
Ensuring a stable solid form prevents handling bottlenecks and eliminates the need for costly temperature-controlled supply chains.
In the industrial synthesis of 1-bromo-3,5-difluorobenzene, the amine group must be converted to a diazonium salt prior to reduction. Utilizing 2-bromo-4,6-difluoroaniline hydrobromide directly supplies both the necessary aniline core and the stoichiometric hydrobromic acid equivalent required for the reaction matrix . Patent literature demonstrates that dissolving 1 mole of the hydrobromide salt in aqueous acid with sodium nitrite at 0–5 °C efficiently yields the diazonium intermediate without the exothermic risks associated with neutralizing the free base in situ [1]. This direct-use capability streamlines the reactor footprint and improves overall safety profiles during large-scale manufacturing.
| Evidence Dimension | Acid equivalent stoichiometry for diazotization |
| Target Compound Data | Provides exact 1:1 amine-to-acid ratio intrinsically |
| Comparator Or Baseline | Free base requires external, highly exothermic acid addition |
| Quantified Difference | Reduces unit operations and mitigates exothermic neutralization risks |
| Conditions | Aqueous diazotization with NaNO2 at 0–5 °C |
Procuring the pre-formed salt streamlines batch operations and enhances thermal safety in explosive diazonium chemistry.
Electron-rich and halogenated anilines are notoriously prone to atmospheric oxidation, which manifests as severe discoloration (turning green to brown) and the formation of azo or oligomeric impurities over time . Converting the amine to the hydrobromide salt protonates the nitrogen, drastically reducing its electron density and rendering the molecule inert to ambient oxygen. While the free base requires inert gas backfilling and strict light protection to maintain >98% purity, the hydrobromide salt maintains its assay and color profile significantly longer under standard warehouse conditions, ensuring reproducible yields in sensitive downstream cross-coupling reactions .
| Evidence Dimension | Susceptibility to ambient oxidation |
| Target Compound Data | Protonated amine resists oxidative discoloration |
| Comparator Or Baseline | Free base rapidly discolors from white to green/brown upon air exposure |
| Quantified Difference | Significantly extends shelf life and maintains >98% assay without inert atmosphere |
| Conditions | Long-term bulk storage under ambient air and light |
Consistent purity profiles prevent batch-to-batch yield variations and reduce the need for costly repurification prior to use.
The hydrobromide salt is a highly efficient starting material for producing 1-bromo-3,5-difluorobenzene. By utilizing the pre-formed salt, manufacturers can directly execute diazotization with sodium nitrite followed by reduction with hypophosphorous acid, bypassing the need to isolate or neutralize the free base [1].
In the development of advanced crop protection agents, the bromine atom at the 2-position serves as a handle for Suzuki or Heck cross-coupling reactions. The hydrobromide salt form protects the amine group from premature oxidation during storage and transport, ensuring high purity before it is liberated in situ during the basic coupling conditions [2].
The 2,4-difluoro substitution pattern is heavily utilized in the design of nematic liquid crystals. Sourcing the highly stable hydrobromide salt allows materials science researchers to maintain exact stoichiometric control during the multi-step synthesis of these highly sensitive electronic materials .
Corrosive;Irritant